molecular formula C6H14Cl2Si B080199 n-Amylmethyldichlorosilane CAS No. 13682-99-0

n-Amylmethyldichlorosilane

Cat. No.: B080199
CAS No.: 13682-99-0
M. Wt: 185.16 g/mol
InChI Key: APGQQLCRLIBICD-UHFFFAOYSA-N
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Description

n-Amylmethyldichlorosilane is an organosilicon compound with the chemical formula C6H13Cl2Si It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Amylmethyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with dichloromethylsilane in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

  • Temperature: 0-25°C
  • Solvent: Anhydrous ether or tetrahydrofuran
  • Catalyst: Copper(I) chloride

Industrial Production Methods: In industrial settings, the production of silane, dichloromethylpentyl- often involves the direct chlorination of methylpentylsilane. This process is carried out in a chlorination reactor at elevated temperatures (200-300°C) and in the presence of a catalyst such as iron(III) chloride. The resulting product is then purified through distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: n-Amylmethyldichlorosilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into silane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in silane, dichloromethylpentyl- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium alkoxides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium alkoxides (NaOR), amines (RNH2)

Major Products Formed:

    Oxidation: Silanol derivatives

    Reduction: Silane derivatives

    Substitution: Alkoxysilanes, aminosilanes

Scientific Research Applications

n-Amylmethyldichlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: this compound is employed in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of silane, dichloromethylpentyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form siloxane linkages (Si-O-Si) with hydroxyl groups on surfaces, enhancing adhesion and stability. Additionally, the organic groups attached to the silicon atom can interact with various molecular targets, facilitating the compound’s incorporation into different materials and systems.

Comparison with Similar Compounds

n-Amylmethyldichlorosilane can be compared with other similar compounds such as:

    Methyltrichlorosilane: Unlike silane, dichloromethylpentyl-, methyltrichlorosilane has three chlorine atoms attached to the silicon atom, making it more reactive in substitution reactions.

    Dimethyldichlorosilane: This compound has two methyl groups and two chlorine atoms attached to the silicon atom, offering different reactivity and applications compared to silane, dichloromethylpentyl-.

    Phenyltrichlorosilane: With a phenyl group attached to the silicon atom, this compound exhibits unique properties in the synthesis of phenyl-containing organosilicon compounds.

This compound stands out due to its specific combination of a pentyl group and two chlorine atoms, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

IUPAC Name

dichloro-methyl-pentylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQQLCRLIBICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929563
Record name Dichloro(methyl)pentylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-99-0
Record name Dichloromethylpentylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13682-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloromethylpentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloromethylpentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloro(methyl)pentylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethylpentylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.799
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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